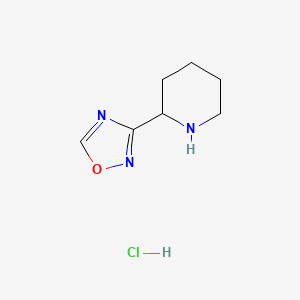

2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride

Beschreibung

2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride (CAS: 1221724-96-4) is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety at the 3-position. Its molecular formula is C₇H₁₂ClN₃O, with a molecular weight of 189.64 g/mol . The oxadiazole ring contributes to its electron-deficient aromatic character, while the piperidine group provides conformational flexibility and basicity. This compound is widely used in medicinal chemistry as a building block for drug discovery, particularly in targeting central nervous system (CNS) receptors and enzymes due to its balanced lipophilicity and hydrogen-bonding capacity .

Eigenschaften

IUPAC Name |

3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-2-4-8-6(3-1)7-9-5-11-10-7;/h5-6,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKXNVYIELGLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NOC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles, particularly the 1,2,4-oxadiazole subtype, are known for their potential as pharmacologically active agents. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The structure of this compound consists of a piperidine ring linked to an oxadiazole moiety. The oxadiazole ring is known for its ability to interact with various biological targets due to its electron-withdrawing properties and ability to form hydrogen bonds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance:

- Cytotoxicity : Compounds containing the 1,2,4-oxadiazole core have been shown to exhibit significant cytotoxic effects against various cancer cell lines. One study reported IC50 values ranging from to against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cells .

- Mechanism of Action : The mechanism often involves the induction of apoptosis through pathways that increase p53 expression and activate caspase-3 cleavage in cancer cells .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied:

- Bacterial Inhibition : A series of 1,2,4-oxadiazoles demonstrated significant antibacterial activity against ESKAPE pathogens (a group of antibiotic-resistant bacteria). For example, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

- Specific Targets : The compounds were found to inhibit bacterial growth effectively through interactions with bacterial enzymes and receptors. This includes targeting nitroreductases and other relevant biological pathways crucial for bacterial survival .

Enzyme Inhibition

1,2,4-Oxadiazole derivatives have been identified as potent inhibitors of various enzymes:

- Sirtuin 2 (Sirt2) : Selective inhibitors of Sirt2 have been developed from this class of compounds. These inhibitors show promise in treating neurological disorders and certain cancers by modulating cellular pathways associated with aging and metabolism .

Study on Anticancer Activity

A notable study evaluated a series of novel 1,2,4-oxadiazole derivatives for their anticancer effects. The findings indicated that specific modifications to the oxadiazole structure could enhance cytotoxicity against MCF-7 cells significantly. The most active compounds achieved IC50 values as low as , comparable to standard chemotherapeutics like doxorubicin .

Study on Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, several oxadiazole derivatives were tested against multidrug-resistant strains. The results showed that some compounds exhibited MIC values lower than those of commonly used antibiotics, indicating their potential as new therapeutic agents against resistant bacterial infections .

Data Tables

| Biological Activity | IC50 Values (µM) | Target Pathogen/Cell Line |

|---|---|---|

| Cytotoxicity | 0.12 - 15.63 | MCF-7 |

| Antibacterial Activity | < 10 | ESKAPE pathogens |

| Sirtuin Inhibition | < 20 | Sirt2 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride has been investigated for its potential as a pharmacological agent due to the biological activities associated with oxadiazole derivatives. Notably:

- Antimicrobial Activity : Research indicates that oxadiazole compounds can exhibit significant antimicrobial properties. Studies have shown that modifications in the oxadiazole structure can enhance efficacy against various pathogens .

- Anticancer Properties : There is ongoing research into the anticancer potential of oxadiazoles. The unique electronic properties imparted by the oxadiazole ring may contribute to selective cytotoxicity against cancer cells .

- Neuropharmacology : Some studies suggest that compounds containing the piperidine ring may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders .

Material Science

The unique structural features of this compound make it suitable for applications in material science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, particularly those requiring enhanced thermal stability and chemical resistance .

- Nanotechnology : Its chemical reactivity allows for functionalization of nanomaterials, which can be utilized in drug delivery systems or as catalysts in chemical reactions .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various oxadiazole derivatives, including this compound. The results indicated that certain modifications led to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the piperidine moiety was crucial for maintaining bioactivity while improving solubility .

Case Study 2: Anticancer Activity

Research presented at the International Conference on Medicinal Chemistry highlighted the anticancer properties of oxadiazole compounds. In vitro studies demonstrated that this compound exhibited selective cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

- Substituent Effects: Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl): Enhance metabolic stability and receptor-binding affinity. Hydrophobic Groups (e.g., isopropyl): Increase lipophilicity, improving membrane permeability but reducing aqueous solubility. The isopropyl-substituted analog (MW 231.72) is prioritized in CNS drug design .

- Pharmacological Applications: The 5-nitro-furyl analog () demonstrates broad-spectrum antimicrobial activity, attributed to the nitro group’s redox activity . Methylsulfonyl derivatives () exhibit improved solubility, making them suitable for intravenous formulations .

Physicochemical Properties

- Lipophilicity : Parent compound logP ~1.2 vs. isopropyl analog logP ~2.5 .

- Solubility : Trifluoromethyl and methylsulfonyl groups enhance polarity, increasing solubility in polar solvents .

- Metabolic Stability : Electron-withdrawing substituents (e.g., CF₃) reduce oxidative metabolism, extending half-life in vivo .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling piperidine derivatives with oxadiazole precursors under controlled conditions. For example, oxadiazole formation may require cyclization of amidoximes using activating agents like NaOH in dichlorethane (similar to methods described for related piperidine-oxadiazole compounds) . To optimize purity (>99%), employ gradient column chromatography with silica gel (e.g., hexane/ethyl acetate) and confirm purity via HPLC using a C18 column and UV detection at 254 nm .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer : Use a combination of:

- NMR : and NMR to verify proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm and oxadiazole protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 189.64 (CHClNO) .

- IR Spectroscopy : Identify characteristic stretches for oxadiazole (C=N at ~1600 cm) and hydrochloride (broad O-H/N-H at ~2500 cm) .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation (H335 risk) .

- Storage : Keep in airtight containers at RT, away from strong oxidizers (e.g., peroxides) to avoid decomposition .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step of oxadiazole formation?

- Methodological Answer : Low yields often stem from incomplete cyclization or side reactions. Mitigate by:

- Optimizing Reaction Time/Temperature : Extend reaction time to 24–48 hours at 60–80°C .

- Activating Agents : Replace NaOH with catalytic ZnCl or TEA to enhance amidoxime cyclization efficiency .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computed spectra (DFT calculations at B3LYP/6-31G* level) .

- X-Ray Crystallography : Resolve ambiguities by growing single crystals via slow evaporation in ethanol/water (1:1) and analyze unit cell parameters .

- Dynamic NMR : Investigate conformational flexibility (e.g., piperidine ring puckering) causing signal splitting .

Q. What strategies improve stability during long-term storage for sensitive assays?

- Methodological Answer :

- Lyophilization : Convert to a stable lyophilized powder under vacuum (avoiding hygroscopic degradation) .

- Inert Atmosphere : Store under argon in amber vials to prevent oxidation .

- Stability Testing : Monitor degradation via accelerated aging (40°C/75% RH for 4 weeks) and track impurities by LC-MS .

Q. How can researchers design experiments to assess the compound’s reactivity with common biomolecular nucleophiles (e.g., thiols)?

- Methodological Answer :

- Kinetic Studies : Incubate the compound with glutathione (GSH) at pH 7.4 (PBS buffer) and quantify adducts via LC-MS/MS .

- Competitive Assays : Compare reactivity with cysteine vs. lysine residues using fluorescent probes (e.g., dansyl chloride) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to thiol-containing proteins .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility profiles across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, water, and ethanol using nephelometry (light scattering) .

- pH-Dependent Solubility : Adjust pH (2–10) and measure via UV-Vis spectroscopy; note hydrochloride salt’s higher solubility in acidic media .

- Literature Review : Cross-reference with structurally analogous piperidine-oxadiazole compounds (e.g., 2-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine HCl) .

Experimental Design Considerations

Q. What in vitro models are suitable for preliminary toxicity profiling?

- Methodological Answer :

- Cell Viability Assays : Use HepG2 (liver) and HEK293 (kidney) cells with MTT assays (IC determination) .

- Genotoxicity : Perform Ames test (TA98/TA100 strains) to assess mutagenic potential .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via UPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.